![molecular formula C19H8Cl2F3N5O B2707760 3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile CAS No. 900019-76-3](/img/structure/B2707760.png)
3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile
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Overview
Description
The compound contains several functional groups including a dichlorophenyl group, a trifluoromethylphenyl group, a triazolyl group, and an isoxazolecarbonitrile group. These groups are likely to contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula. It would have a complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the isoxazole ring might undergo reactions at the carbonitrile group, and the triazole ring might participate in reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of halogens might increase its density and boiling point .Scientific Research Applications
- Researchers have explored the antitumor potential of this compound. In vitro studies using gastric cancer cell lines (AGS and BGC-823) demonstrated inhibitory activity against these cancer cells . Further investigations could explore its mechanism of action and potential as a therapeutic agent.
- The compound’s structural features, including the dichlorophenyl and trifluoromethyl moieties, suggest it might be useful in pesticide development. Researchers could investigate its insecticidal properties and evaluate its efficacy against specific pests .
- 3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile has been employed in the preparation of pyridine-urea analogs . These analogs may have diverse applications, such as enzyme inhibition or receptor modulation.
- The compound’s unique structure makes it an interesting candidate for computational studies. Density functional theory (DFT) calculations could provide insights into its electronic properties, reactivity, and potential binding sites for drug design .
Antitumor Activity
Pesticide Development
Pyridine-Urea Analog Synthesis
Computational Chemistry and Drug Design
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8Cl2F3N5O/c20-13-2-1-3-14(21)16(13)17-12(8-25)18(30-27-17)15-9-29(28-26-15)11-6-4-10(5-7-11)19(22,23)24/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKFUWVZVRTXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C3=CN(N=N3)C4=CC=C(C=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8Cl2F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile |
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